Cas no 648924-57-6 (Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-3-methyl-)
648924-57-6 structure
Product Name:Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-3-methyl-
N.o CAS:648924-57-6
MF:C21H19NO2
MW:317.381065607071
CID:412109
PubChem ID:57721669
Update Time:2025-04-19
Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-3-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-3-methyl-
- 2-hydroxy-3-methyl-N-[(3-phenylphenyl)methyl]benzamide
- N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide
- 648924-57-6
- SCHEMBL13812771
- DTXSID30727713
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- Inchi: 1S/C21H19NO2/c1-15-7-5-12-19(20(15)23)21(24)22-14-16-8-6-11-18(13-16)17-9-3-2-4-10-17/h2-13,23H,14H2,1H3,(H,22,24)
- Chave InChI: WYNUGONLFVGSBW-UHFFFAOYSA-N
- SMILES: OC1C(C)=CC=CC=1C(NCC1C=CC=C(C2C=CC=CC=2)C=1)=O
Propriedades Computadas
- Massa Exacta: 317.14167
- Massa monoisotópica: 317.141578849g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 4
- Complexidade: 405
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.9
- Superfície polar topológica: 49.3Ų
Propriedades Experimentais
- PSA: 49.33
Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-3-methyl- Literatura Relacionada
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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